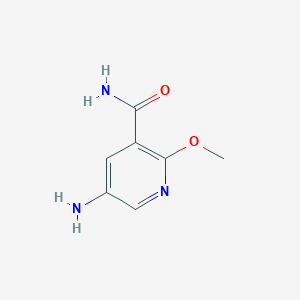
5-Amino-2-methoxypyridine-3-carboxamide
Vue d'ensemble
Description
5-Amino-2-methoxypyridine-3-carboxamide is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Amino-2-methoxypyridine-3-carboxamide (CAS No. 1249975-47-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a pyridine ring substituted with an amino group and a methoxy group. The following table summarizes its key properties:
| Property | Value |
|---|---|
| Molecular Weight | 153.16 g/mol |
| Solubility | Soluble in water |
| Toxicity | Harmful if swallowed (H302), causes skin irritation (H315) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of inflammation and cancer therapy. This compound has been shown to inhibit specific signaling pathways that are crucial for cell proliferation and survival.
- Inhibition of Kinase Activity : The compound may act as a kinase inhibitor, affecting pathways involved in cell growth and differentiation.
- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses by influencing cytokine production and gene expression related to inflammation .
- Cell Viability : In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines, suggesting potential antitumor activity .
In Vitro Studies
Recent studies have evaluated the anti-inflammatory and cytotoxic effects of this compound through various assays:
- MTT Assay : This assay was used to assess cell viability across different cancer cell lines. The results indicated a dose-dependent reduction in viability, with notable effects observed at concentrations above 10 µM .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 12 |
| HeLa (Cervical cancer) | 15 |
| MCF-7 (Breast cancer) | 10 |
Case Studies
- Anti-inflammatory Activity : A study investigated the compound's effects on COX-2 expression and found significant inhibition, indicating its potential as an anti-inflammatory agent .
- Antitumor Potential : In another study, the compound was tested against human breast cancer cells, showing promising results in inducing apoptosis through caspase activation pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest:
- Absorption : Rapid absorption with peak plasma concentrations observed within 1-2 hours post-administration.
- Metabolism : Primarily metabolized in the liver, with several metabolites identified that retain some biological activity.
- Excretion : Excreted mainly through urine.
Propriétés
IUPAC Name |
5-amino-2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7-5(6(9)11)2-4(8)3-10-7/h2-3H,8H2,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNQWNFMHRHJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















